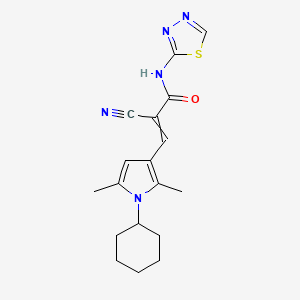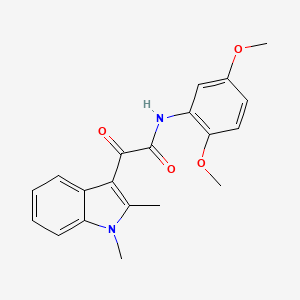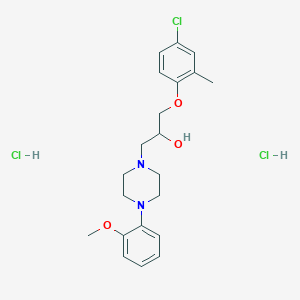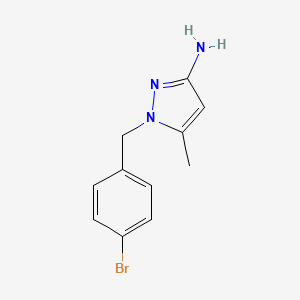![molecular formula C14H14N4O2 B2734748 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034258-15-4](/img/structure/B2734748.png)
2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic compound with the molecular formula C14H14N4O2. It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . The synthesis of these compounds involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular weight of the compound is 270.292. The InChI string representation of the molecule isInChI=1S/C14H14N4O2/c1-9-13(10(2)20-17-9)8-14(19)16-11-4-6-18-12(7-11)3-5-15-18/h3-7H,8H2,1-2H3,(H,16,19). Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Researchers have synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes have been studied for their antioxidant activity, demonstrating significant potential due to their unique chemical structures and interactions. The coordination between the metal ions and the nitrogen atoms of the pyrazole ring, along with hydrogen bonding, plays a critical role in the self-assembly process of these complexes, which may lead to the development of new antioxidant agents (Chkirate et al., 2019).
Anticonvulsant Activity
A study on the synthesis of alkanamide derivatives, which incorporate heterocyclic rings like pyrazole, indicated that these compounds possess anticonvulsant activity. This research highlights the potential of pyrazole-acetamide derivatives in the development of new anticonvulsant drugs (Tarikogullari et al., 2010).
Antimicrobial Activity
Compounds incorporating the antipyrine moiety, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential use of such derivatives in treating microbial infections (Bondock et al., 2008).
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally similar to the requested chemical, has been identified as selective ligands for imaging the translocator protein (18 kDa) with PET. This research opens avenues for using these compounds in neuroimaging and the diagnosis of various neurological conditions (Dollé et al., 2008).
FLAP Inhibitor Labeling
The synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, demonstrates the application of these compounds in pharmacokinetic studies and drug development processes. This approach is crucial for understanding the metabolic pathways and optimizing the therapeutic potential of new drugs (Latli et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-13(10(2)20-17-9)8-14(19)16-11-4-6-18-12(7-11)3-5-15-18/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPVQALFVWIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)


![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
